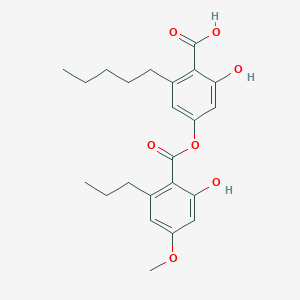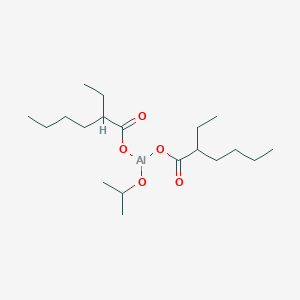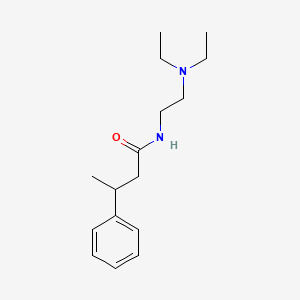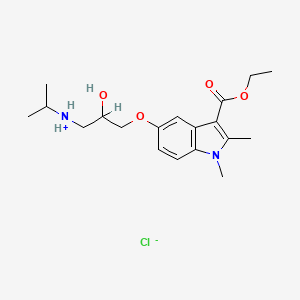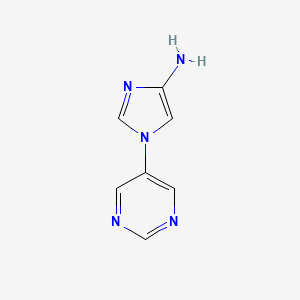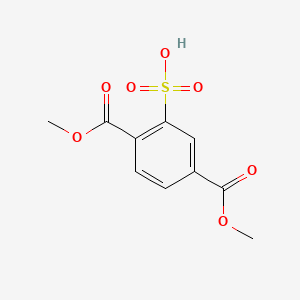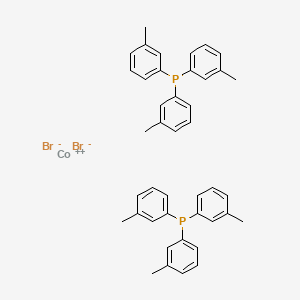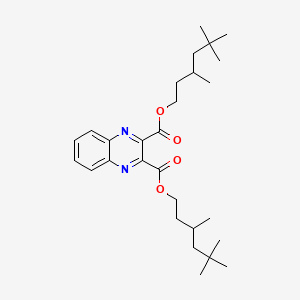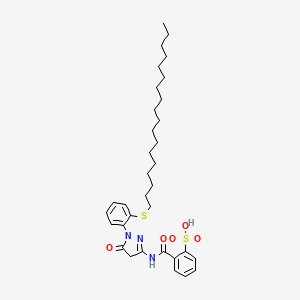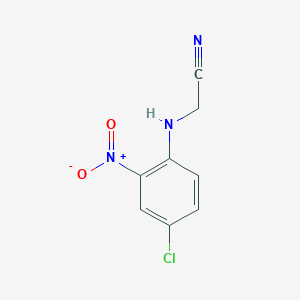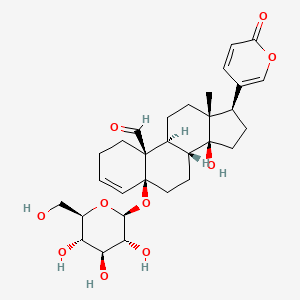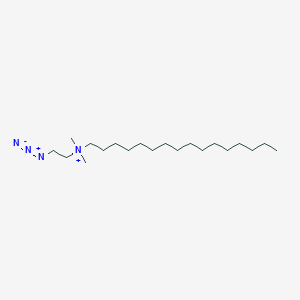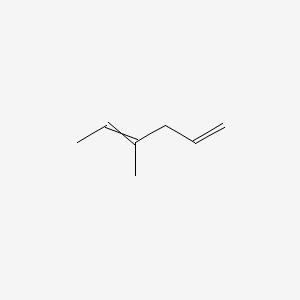
3-Methyl-2,5-hexadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2,5-hexadiene is an organic compound with the molecular formula C7H12. It is a type of diene, which means it contains two double bonds. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-2,5-hexadiene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 3-methyl-2,5-dibromohexane. This reaction typically requires a strong base, such as potassium tert-butoxide, and is carried out under reflux conditions to facilitate the elimination of hydrogen bromide, resulting in the formation of the desired diene.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic dehydrogenation of 3-methylhexane. This process involves the use of metal catalysts, such as platinum or palladium, at elevated temperatures to promote the removal of hydrogen atoms and the formation of double bonds.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2,5-hexadiene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can convert it into 3-methylhexane.
Substitution: Halogenation reactions, such as the addition of bromine, can occur at the double bonds, resulting in the formation of dibromo derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: 3-Methylhexane.
Substitution: 3-Methyl-2,5-dibromohexane.
Applications De Recherche Scientifique
3-Methyl-2,5-hexadiene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential as a ligand in coordination chemistry, where it can form complexes with metal ions.
Medicine: Research is ongoing to investigate its potential as a building block for pharmaceuticals, particularly in the synthesis of compounds with biological activity.
Industry: It is used in the production of polymers and other materials due to its ability to undergo polymerization reactions.
Mécanisme D'action
The mechanism of action of 3-Methyl-2,5-hexadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form intermediate epoxides, which then undergo further transformation to yield the final products. In reduction reactions, the double bonds are hydrogenated to form single bonds, resulting in the formation of saturated hydrocarbons.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: Another diene with two double bonds separated by a single bond. It is more commonly used in the production of synthetic rubber.
Isoprene: A diene with a similar structure but with a methyl group at a different position. It is a key building block in the synthesis of natural rubber.
2,4-Hexadiene: A diene with double bonds at different positions. It has different reactivity and applications compared to 3-Methyl-2,5-hexadiene.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and the presence of a methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C7H12 |
|---|---|
Poids moléculaire |
96.17 g/mol |
Nom IUPAC |
4-methylhexa-1,4-diene |
InChI |
InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-5H,1,6H2,2-3H3 |
Clé InChI |
JBVMSEMQJGGOFR-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3,5-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B13753533.png)
